3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol
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Overview
Description
3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol is a useful research compound. Its molecular formula is C20H29N5O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.23721057 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds similar to the one have been explored, highlighting the importance of specific substituent groups in determining the compound's properties and potential applications. For instance, the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes involves condensation reactions that could be analogous to the synthesis of the compound , indicating the versatility of dimethylamino groups in synthetic chemistry (Vosooghi et al., 2010).
Cytotoxic Activity
- Some compounds with structural similarities to the one mentioned have shown significant cytotoxic activities against human tumor cell lines, as determined by MTT assay. This suggests potential research applications of the compound in the field of oncology and the development of anticancer agents (Vosooghi et al., 2010).
Reactivity and Catalysis
- Research on derivatives of dimethylamino compounds has provided insights into their reactivity and potential as catalysts in organic synthesis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation reactions, which could be relevant to further functionalization of the compound (Liu et al., 2014).
Interaction with Biomolecules
- Theoretical studies on derivatives of phenothiazine, which share some structural features with the compound of interest, have provided insights into their interactions with biomolecules, potentially informing research on the biological activity and therapeutic applications of the compound (Al‐Otaibi et al., 2022).
Future Directions
Properties
IUPAC Name |
3-[[4-[4-cyclopropyl-5-[(dimethylamino)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-23(2)14-19-21-22-20(25(19)17-6-7-17)16-8-10-24(11-9-16)13-15-4-3-5-18(26)12-15/h3-5,12,16-17,26H,6-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPOLSXONYPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C(N1C2CC2)C3CCN(CC3)CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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